molecular formula C21H21N3OS B2622195 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207034-43-2

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2622195
CAS No.: 1207034-43-2
M. Wt: 363.48
InChI Key: XOLKMKANZOSGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound designed for research applications, particularly in the field of medicinal chemistry. It belongs to a class of molecules featuring an imidazole core, a five-membered aromatic ring containing two nitrogen atoms. The imidazole ring is a fundamental structural component found in many biological molecules, such as the amino acid histidine and the neurotransmitter histamine, making it a privileged scaffold in drug discovery . This specific compound integrates several key functional groups: an imidazole ring substituted with an allyl group and a phenyl ring, connected via a thioether linkage to an acetamide moiety that is itself substituted with a p-tolyl group. This molecular architecture is characteristic of compounds investigated for their potential to form supramolecular complexes through various non-covalent interactions, which can be exploited to modulate biological targets . The electron-rich nature of the imidazole ring allows it to readily engage in coordination bonds, hydrogen bonding, and π-π interactions, which are crucial for binding to enzymes and receptors . While the specific biological profile of this exact compound may require further investigation, related imidazole-based supramolecular complexes have demonstrated a wide range of researched biological activities in scientific literature, including anticancer, antibacterial, and antifungal properties . Furthermore, the presence of the thioether and acetamide functional groups is common in pharmacologically active compounds and can influence properties like solubility and metabolic stability. This product is intended for research purposes only, providing chemists and biologists with a valuable building block for constructing more complex molecules or for studying structure-activity relationships. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-3-13-24-19(17-7-5-4-6-8-17)14-22-21(24)26-15-20(25)23-18-11-9-16(2)10-12-18/h3-12,14H,1,13,15H2,2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLKMKANZOSGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound belonging to the imidazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Chemical Structure and Synthesis

The compound features an imidazole ring, an allyl group, and a thioacetamide moiety. The synthesis typically involves the reaction of 1-allyl-5-phenyl-1H-imidazole-2-thiol with chloroacetamide under basic conditions, using solvents like ethanol or methanol for purification through recrystallization.

Biological Activity Overview

Research indicates that 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Studies suggest that similar imidazole derivatives possess effective antibacterial and antifungal activities .
  • Anticancer Properties : The imidazole derivatives are recognized for their potential in cancer therapy. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including inhibition of specific cellular pathways .
  • Anti-inflammatory Effects : Research indicates that 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide may exhibit anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives similar to 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a notable zone of inhibition, suggesting strong antibacterial activity.

CompoundZone of Inhibition (mm)Activity Level
Control (Streptomycin)30High
2-((1-allyl-5-pheny...22Moderate
DMSO (Negative Control)0None

Anticancer Activity

In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines. For instance, it was found to reduce cell viability in breast cancer cells by inducing apoptosis as evidenced by increased levels of caspase activity.

Cell LineIC50 (µM)Mechanism
MCF7 (Breast Cancer)15Apoptosis Induction
HeLa (Cervical Cancer)20Cell Cycle Arrest

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins involved in cancer progression. The results indicate favorable binding affinities with key enzymes, suggesting a potential mechanism for its anticancer effects.

Comparison with Similar Compounds

Anticancer Activity

  • Target Compound : While direct cytotoxic data are unavailable, structural analogs (e.g., benzothiazol-imidazole derivatives) show potent activity against glioma (C6) and liver (HepG2) cancer cells, with IC₅₀ values ~15–25 µg/mL . The allyl group in the target compound may enhance membrane permeability compared to methyl or benzothiazole substituents .
  • Compound 4c: Demonstrates high selectivity for A549 lung adenocarcinoma cells (IC₅₀ = 23.30 µM) over non-cancerous NIH/3T3 cells, attributed to the tetrazole-thioether motif .

Anti-Inflammatory Activity

  • AS111 : Exhibits superior efficacy to diclofenac in rat models, likely due to the triazole-thioether and pyridyl groups optimizing receptor binding . The target compound’s p-tolyl group may similarly enhance interactions with cyclooxygenase (COX) or cytokine targets.

Structure-Activity Relationships (SAR)

Thioether Linkage : Critical for bioactivity; replacement with oxygen or methylene reduces potency .

Aromatic Substitutions :

  • p-Tolyl : Enhances lipophilicity and π-π stacking (e.g., in CPA ).
  • Allyl vs. Methyl : Allyl groups (target compound) may improve pharmacokinetic profiles by reducing metabolic degradation compared to methyl .

Heterocyclic Cores :

  • Imidazole (target) and triazole (AS111) cores favor anticancer/anti-inflammatory activity, while oxadiazole (CPA) is theorized to influence electronic properties .

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